BenchChemオンラインストアへようこそ!

8-Hydroxyquinazoline-4(3H)-one

PARP inhibition DNA damage repair Chemosensitization

8-Hydroxyquinazoline-4(3H)-one (CAS 16064-17-8, molecular formula C₈H₆N₂O₂, molecular weight 162.15 g/mol) is a bicyclic heterocyclic compound belonging to the quinazolin-4(3H)-one family, distinguished by a hydroxyl (–OH) substituent at the 8-position of the fused benzene ring. This 8-hydroxy substitution installs a metal-chelating pharmacophore that is structurally pre-organized via an intramolecular hydrogen bond between the 8-OH and the N1 nitrogen, yielding a planar, bidentate binding motif analogous to 8-hydroxyquinoline but embedded within the quinazolinone scaffold.

Molecular Formula C8H6N2O2
Molecular Weight 162.15 g/mol
CAS No. 16064-17-8
Cat. No. B3323127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Hydroxyquinazoline-4(3H)-one
CAS16064-17-8
Molecular FormulaC8H6N2O2
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)O)N=CNC2=O
InChIInChI=1S/C8H6N2O2/c11-6-3-1-2-5-7(6)9-4-10-8(5)12/h1-4,11H,(H,9,10,12)
InChIKeyMQDRJIKLAZSSLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Hydroxyquinazoline-4(3H)-one (CAS 16064-17-8): Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


8-Hydroxyquinazoline-4(3H)-one (CAS 16064-17-8, molecular formula C₈H₆N₂O₂, molecular weight 162.15 g/mol) is a bicyclic heterocyclic compound belonging to the quinazolin-4(3H)-one family, distinguished by a hydroxyl (–OH) substituent at the 8-position of the fused benzene ring [1]. This 8-hydroxy substitution installs a metal-chelating pharmacophore that is structurally pre-organized via an intramolecular hydrogen bond between the 8-OH and the N1 nitrogen, yielding a planar, bidentate binding motif analogous to 8-hydroxyquinoline but embedded within the quinazolinone scaffold [2]. The compound exists as a lactam–lactim tautomeric system, with the 4(3H)-one keto form predominating under physiological conditions, and serves as a versatile synthetic building block for diverse biologically active derivatives including PARP inhibitors, kinase inhibitors, and metal-targeted neuroprotective agents [3][4].

Why Generic Quinazolinone Substitution Fails: The Critical Functional Consequences of 8-Hydroxy Versus Alternative Substituents for 8-Hydroxyquinazoline-4(3H)-one


Within the quinazolin-4(3H)-one class, subtle changes in the C8 substituent produce large-magnitude shifts in target potency, selectivity, and even mechanism of action. Systematic SAR studies reveal that the 8-OH group is not a passive bystander but rather a dual-purpose pharmacophoric element: it serves as the essential hydrogen-bond donor for PARP nicotinamide-site recognition while simultaneously providing a metal-coordination handle absent in the 8-methoxy, 8-methyl, 8-unsubstituted, and regioisomeric 7-hydroxy variants [1][2][3]. Simply substituting any of these close analogs into an assay system designed for the 8-hydroxy scaffold yields either loss of potency (8-OCH₃), altered metal-binding behaviour (8-CH₃), complete ablation of chelator function (unsubstituted), or a different geometry of metal coordination (7-OH), confirming that generic interchange within this chemical series is scientifically unsound [1][4].

Quantitative Differentiation Evidence for 8-Hydroxyquinazoline-4(3H)-one Versus Closest Structural Analogs


PARP-1 Inhibitory Potency: 8-Hydroxy vs. 8-Methoxy vs. 8-Unsubstituted Quinazolinone Analogs

In a landmark head-to-head SAR study, 8-hydroxy-2-methylquinazolin-4(3H)-one (NU1025, the 2-methyl derivative of the target scaffold) inhibited PARP with an IC₅₀ of 0.40 μM, representing a 2.75-fold potency gain over the unsubstituted parent 2-methylquinazolin-4(3H)-one (IC₅₀ = 1.1 μM) [1]. By contrast, the 8-methoxy analog was significantly less active, with the study concluding that 'an 8-hydroxy or 8-methyl substituent enhanced inhibitory activity in comparison with an 8-methoxy group' [1]. This same scaffold, stripped of its 8-hydroxy group, displayed merely high-micromolar PARP-1 inhibition (IC₅₀ = 5.75 μM for the simple quinazolin-4(3H)-one core) [2]. These data establish that the 8-OH group is a potency-driving pharmacophore, not a spectatorial functionality.

PARP inhibition DNA damage repair Chemosensitization

Chemosensitization Potency: 8-Hydroxyquinazolinone-Mediated Potentiation of DNA-Damaging Therapeutics

Beyond enzyme inhibition, the functional consequence of the 8-OH pharmacophore was demonstrated in cellular chemosensitization assays. 8-Hydroxy-2-methylquinazolin-4(3H)-one (200 μM) potentiated the cytotoxicity of the DNA-methylating agent MTIC (5-(3-methyltriazen-1-yl)imidazole-4-carboxamide) by 3.5-fold and gamma-radiation by 1.4-fold at the 10% cell survival level in L1210 murine leukemia cells [1]. The 8-unsubstituted parent compounds lack comparable potentiation data in the same assay paradigm, reflecting their weaker PARP engagement [2]. This chemosensitization translates PARP inhibition activity into a therapeutically relevant cellular outcome that is specifically contingent on the 8-hydroxy substitution pattern.

Chemosensitization Radiosensitization Temozolomide potentiation

Iron Chelation Selectivity: Moderate-Affinity Metal Binding of 8-Hydroxyquinazolinone vs. Strong Clinical Chelators Deferiprone and Deferoxamine

The 8-hydroxyquinazolin-4(3H)-one scaffold is the core of PBT434, a clinical-stage neuroprotective agent whose design exploits the 8-OH/ N1 intramolecular H-bond to create a moderate-affinity iron-binding motif. In direct comparative in vitro studies, PBT434 was 'far less potent than deferiprone or deferoxamine at lowering cellular iron levels' yet, critically, was still able to inhibit iron-mediated redox activity and iron-mediated aggregation of α-synuclein [1]. In vivo, PBT434 did not deplete tissue iron stores in normal rodents—a key safety differentiation from strong chelators—while preventing loss of substantia nigra pars compacta (SNpc) neurons in the MPTP and 6-OHDA mouse models of Parkinsonism [1]. The unsubstituted quinazolin-4(3H)-one scaffold lacks the 8-OH/N1 chelation motif entirely and is incapable of this iron-targeted mechanism.

Iron chelation Neuroprotection Parkinson's disease Alpha-synuclein aggregation

Regioisomeric Differentiation: 8-Hydroxy vs. 7-Hydroxy Quinazolinone Metal-Binding Geometry and Biological Consequences

The 8-hydroxy substitution positions the –OH group ortho to the N1 ring nitrogen, enabling formation of a stable 5-membered chelate ring upon metal coordination. By contrast, the 7-hydroxyquinazolin-4(3H)-one regioisomer (CAS 16064-25-8) positions the hydroxyl meta to N1, precluding formation of this chelate motif and yielding a fundamentally different metal-binding geometry . This structural distinction has direct downstream consequences: the 8-hydroxy scaffold underpins the entire PBT434 clinical development program, whereas the 7-hydroxy isomer has no known metal-targeted therapeutic applications in the peer-reviewed literature [1]. Furthermore, the 8-hydroxyquinazoline moiety (distinct from the 4(3H)-one) has a well-precedented history as a metal-chelating ligand platform, supporting the unique structural requirement of the 8-OH orientation [2].

Regioisomer comparison Metal chelation geometry SAR differentiation

8-Hydroxyquinazolinone as a Bifunctional Synthetic Building Block: Metal Complexation and Derivatization Versatility

The 8-hydroxyquinazolin-4(3H)-one scaffold serves as a bifunctional building block enabling both N-alkylation at the lactam nitrogen and metal-chelate formation via the 8-OH/N1 donor pair. Vashi and Patel (2009) exploited the 8-hydroxyquinazoline moiety to construct a series of novel quinazoline-4-one–8-hydroxyquinoline merged ligands (HL1, HL2) that were subsequently used to prepare octahedral and tetrahedral transition metal complexes with Cu²⁺, Ni²⁺, Co²⁺, Mn²⁺, and Zn²⁺, all of which demonstrated antifungal activity [1]. This dual reactivity—simultaneous N-functionalization and O,N-metal coordination—is structurally unique to the 8-hydroxy regioisomer. The 8-methoxy and 8-methyl analogs lack the metal-coordination handle, while the 7-hydroxy analog cannot engage N1 in chelate formation, limiting their utility as coordination chemistry building blocks [2].

Metal complex synthesis Antifungal agents Ligand design Coordination chemistry

Evidence-Backed Application Scenarios Where 8-Hydroxyquinazoline-4(3H)-one (CAS 16064-17-8) Delivers Non-Substitutable Value


PARP-Targeted Drug Discovery and DNA Repair Chemosensitization Screening

In PARP-1 inhibitor discovery programs, 8-hydroxyquinazolin-4(3H)-one provides a validated starting scaffold whose 8-OH group delivers a ~2.75-fold potency improvement over the 8-unsubstituted parent (IC₅₀ 0.40 μM vs. 1.1 μM) and enables chemosensitization of DNA-damaging agents by up to 3.5-fold [1]. Procurement of the 8-hydroxy scaffold rather than cheaper unsubstituted quinazolinones directly reduces the compound consumption per assay well and improves signal-to-noise in cellular potentiation readouts, accelerating hit-to-lead timelines in oncology-focused medicinal chemistry campaigns [1][2].

Iron-Targeted Neuroprotection Research and Moderate-Affinity Chelator Development

For neurodegeneration research programs targeting iron-mediated α-synuclein aggregation, the 8-hydroxyquinazolin-4(3H)-one core is the essential pharmacophore enabling moderate-affinity iron chelation without systemic iron depletion—a therapeutic window inaccessible to strong clinical chelators (deferiprone, deferoxamine) and absent in non-chelating quinazolinone analogs [1]. In vivo, this scaffold prevented SNpc neuron loss and rescued motor function in the MPTP and 6-OHDA Parkinsonian models, demonstrating target engagement that translates to functional neuroprotection [1]. The 7-hydroxy regioisomer cannot substitute due to geometric incompatibility with N1-chelate formation [2].

Coordination Chemistry and Antimicrobial Metal Complex Design

The 8-hydroxyquinazolin-4(3H)-one scaffold functions as a bifunctional ligand platform for constructing transition metal complexes (Cu²⁺, Ni²⁺, Co²⁺, Mn²⁺, Zn²⁺) with demonstrated antifungal activity [1]. The compound supports simultaneous derivatization at the N3 lactam position and metal coordination at the 8-OH/N1 donor pair, enabling systematic SAR exploration of both the organic periphery and the metal center within a single synthetic workflow [1][2]. This dual reactivity is structurally unique to the 8-hydroxy regioisomer and cannot be replicated by 8-methoxy, 8-methyl, or 7-hydroxy analogs [2].

Natural Product-Inspired Quinazoline Alkaloid Synthesis and Biosynthetic Pathway Investigation

The isolation of 2-(2-carboxyethyl)-8-hydroxyquinazolin-4(3H)-one from Streptomyces michiganensis establishes the 8-hydroxyquinazolinone scaffold as a naturally occurring quinazoline alkaloid core [1]. This natural product precedent validates the scaffold's relevance for chemical biology studies investigating bacterial biosynthetic pathways and provides a structural template for designing simplified analogs with retained biological activity. The 8-hydroxy substitution pattern, specifically, is conserved in this natural isolate, underscoring its evolutionary selection and functional importance [1].

Quote Request

Request a Quote for 8-Hydroxyquinazoline-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.